Home > Products > Screening Compounds P66968 > N-{[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-(3-pyridinyl)ethanamine
N-{[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-(3-pyridinyl)ethanamine -

N-{[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-(3-pyridinyl)ethanamine

Catalog Number: EVT-5110101
CAS Number:
Molecular Formula: C24H23FN4O
Molecular Weight: 402.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

    3-(1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde

    • Compound Description: This compound serves as a reactant in the synthesis of (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole [].

    (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole

    • Compound Description: This heterocyclic compound is synthesized through the reaction of 3-(1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde and (2,4,6-trichlorophenyl)hydrazine. Its structure has been confirmed by X-ray diffraction and spectral analyses [].

    3-Chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol- 4-yl]methyl}aniline

    • Compound Description: This secondary amine is synthesized via direct reductive amination of 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 3-chloro-4-fluoroaniline using NaBH4/I2 [].

    4-((5-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic acid

    • Compound Description: This benzenesulfonic acid derivative is unexpectedly formed by ring closure of 2-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl)-N-phenylhydrazine-1-carbothioamide in sulfuric acid. It demonstrates antimicrobial activity against Listeria monocytogenes and Escherichia coli, comparable to ampicillin and vancomycin [].

    (E)-N’-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide

    • Compound Description: This heterocycle is produced by reacting 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide with 2-acetylbenzofuran in anhydrous ethanol with catalytic hydrochloric acid [].

    (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994)

    • Compound Description: GDC-0994 (22) is a potent and orally bioavailable small-molecule inhibitor specifically designed to target ERK kinase activity. Its development aims to enhance efficacy and mitigate acquired resistance in cancer treatment [].

    N-((1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-methylene-3-oxo-olean-12-en-28-amide (ZQL-4c)

    • Compound Description: ZQL-4c is a novel oleanolic acid derivative that exhibits promising anticancer properties against breast cancer. It effectively inhibits cell proliferation and invasion, arrests cells in the G2/M phase, and promotes apoptosis in breast cancer cells. Its mechanism of action involves inducing reactive oxygen species (ROS) production and inhibiting Notch-AKT signaling pathways associated with oxidative stress [].

    5-[(1, 5-Dimethyl-3-oxo-2-Phenyl-2, 3-Dihydro-1H-Pyrazol-4-yl) Diazenyl]-1-Ethyl-6-Hydroxy-4-Methyl-2-oxo-1, 2-Dihydropyridine-3-Carbonitrile (L)

    • Compound Description: This N-heterocyclic ligand forms transition metal complexes, exhibiting potential as antimicrobial, antimycobacterial, and cytotoxic agents [].

    (E)-1-(4-chlorophenyl)-5-methyl-N′-((3-methyl-5-phenoxy-1-phenyl-1H-pyrazol-4-yl) methylene)-1H-1, 2, 3-triazole-4-carbohydrazide

    • Compound Description: This compound's synthesis and monoclinic crystal structure have been previously reported. Computational studies, including density functional theory (DFT) optimizations and Hirshfeld surface analysis, have been conducted to investigate its molecular structure, intermolecular interactions, and energy frameworks. Molecular docking studies have also been performed to assess its potential biological activities [].

    (1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)(4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)amino)piperidin-1-yl)methanone

    • Compound Description: This compound is a pyrazole derivative whose crystal structure has been determined using X-ray diffraction [].

    4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole

    • Compound Description: This compound is part of a series of isostructural compounds characterized by a planar structure with one fluorophenyl group oriented roughly perpendicular to the plane [].

    4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole

    • Compound Description: This compound is part of a series of isostructural compounds characterized by a planar structure with one fluorophenyl group oriented roughly perpendicular to the plane [].

    R1, R2 substituted 2-(4-((2-(4-alkoxyphenyl)-5-methyloxazol-4-yl)methyl)-1-alkyl-5-methyl-1H-pyrazol-3-yloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

    • Compound Description: This series represents novel pyrazole-based heterocycles linked to a sugar moiety, aiming to develop new anti-diabetic agents. Compounds 12f, 12h, and 12i showed moderate anti-diabetic activity compared to the standard drug remogliflozin [].

    1-(5-(1H-imidazol-1-yl)-3-methyl-1-phenyl-1H-pyrazol-4-yl)- 3-amino-2-cyano-N-phenyl-1H-benzo[f]chromene-5-carboxamide

    • Compound Description: This series represents novel imidazole-pyrazole-benzo[f]chromene hybrids synthesized via a one-pot multicomponent reaction. These compounds exhibit promising antimicrobial and anticancer activities. Notably, compound 7f displayed potent inhibitory activity against EGFR and A549 kinase [].

    4-[(2,4-dichlorophenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one

    • Compound Description: This compound features a pyrazol-5-ol ring and a pyrazolone ring, with specific dihedral angles between these rings and their attached phenyl rings [].
    • Compound Description: This compound acts as an endothelin receptor antagonist [].
  • N-(3-oxo- 2,3-dihydro-1H-pyrazol-4-yl)-indole-carboxamide MPP

    • Compound Description: MPP is a mixed CCK antagonist with a binding affinity of 25nM /20nM. It has shown antidepressant effects in the foced swim test in rats and anxiolytic properties in the elevated X-maze in rats. It also reversed the effects of stress on dendritic atrophy in hippocampal CA3 pyramidal neurons [].

    N-(3-oxo-1,2-diphenyl-2,3-dihydro-1Hpyrazol- 4-yl)-N'-phenyl-urea MPM

    • Compound Description: MPM is a CCK1 selective antagonist (IC50 = 25nM). It has shown antidepressant effects in the foced swim test in rats. For the stress induced rats, MPM treatment reversed the effects of stress on the dendritic atrophy in hippocampal CA3 pyramidal neurons. [].

    Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

    • Compound Description: This compound features a dihydropyrimidinone ring adopting a flattened boat conformation, and its crystal structure is stabilized by an intramolecular C—H⋯O contact [].

    N-(6-Chloro-3-nitropyridin-2-yl)5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine

    • Compound Description: This compound, synthesized through a three-step procedure involving Buchwald–Hartwig arylamination, exhibits inhibitory potency against selected kinases with a cysteine residue in the hinge region, including MPS1, MAPKAPK2, and p70S6Kβ/S6K2 [].

    2-[(2,6-Dimethylmorpholin-4-yl)methyl]-4-[(E)-2-{3-[(E)-2-{3-[(2,6-dimethylmorpholin-4-yl)methyl]-4-hydroxy-5-methoxyphenyl}ethenyl]-1H-pyrazol-5-yl}ethenyl]-6-methoxyphenol

    • Compound Description: This di-Mannich derivative of curcumin pyrazole exhibits enhanced water solubility compared to curcumin pyrazole and curcumin itself [].

    1′-(1,3-Diphenyl-1H-pyrazol-4-yl)-1′′-methyl-2′,3′,5′,6′,7′,7a’-octahydro-1′H-dispiro[1-benzopyran-3,2′-pyrrolizine-3′,3′′-indoline]-2′′,4-dione

    • Compound Description: This compound's crystal structure reveals the presence of pyrrolidine and pyrrolizine rings, with specific dihedral angles between these rings and their attached chromene and indole rings [].

    (Z)-3-(4-methoxyphenyl)-4-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-N-phenylthiazol-2(3H)-imine

    • Compound Description: The crystal structure of this compound has been determined using X-ray diffraction, providing insights into its molecular geometry and packing arrangement [].

    (2E)-2-[(3-Methyl-5-phenoxy-1-phenyl-1H-pyrazol-4-yl)methylidene]hydrazinecarbothioamide

    • Compound Description: This compound exists in a trans configuration and forms zigzag layers in its crystal structure due to N—H⋯N and N—H⋯S hydrogen bonds [].

    2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles

    • Compound Description: This class of heterocyclic compounds is synthesized by reacting pyrazolin-N-thioamides with various ketones [].

    2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles

    • Compound Description: This class of heterocyclic compounds is synthesized from reactions with N-pyrazoline-thioamides and 4-bromoacetyl-1,2,3-triazoles under basic conditions [].

    (2E)-2-{[3-Methyl-5-(2-naphthyloxy)-1-phenyl-1H-pyrazol-4-yl]methylidene}hydrazinecarbothioamide monohydrate

    • Compound Description: This compound, a monohydrate, forms sheets in its crystal structure due to a network of hydrogen bonds, including N—H⋯S, N—H⋯O, O—H⋯S, O—H⋯N, and C—H⋯S interactions. Additionally, π–π interactions contribute to its crystal packing [].

    4-[(4-Chlorophenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3(2H)-one

    • Compound Description: This compound features a chlorophenyl ring, a pyrazol-3-one ring, and a pyrazole ring, with defined dihedral angles between them [].

    2-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-1-methyl-2-oxoethyl pyrrolidine-1-carbodithioate

    • Compound Description: This compound forms a dimer in its crystal structure through N—H⋯O and C—H⋯O hydrogen bonds, and it also exhibits an intramolecular C—H⋯O interaction. The pyrrolidine ring in the compound shows positional disorder [].

    2-[5-(4-Fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)thiazole

    • Compound Description: This compound comprises phenyl, triazolyl, thiazolyl, pyrazoyl, tolyl, and fluorophenyl rings, with specific twist angles between them. It also displays a short intramolecular C—H...N contact and a weak intermolecular C—H...π interaction [].

    3-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-5-(4-methoxyphenyl)furan-2(3H)-one

    • Compound Description: This compound serves as a versatile precursor for synthesizing various derivatives, including hydrazide, N-benzoyl, oxazinone, pyrrolone, and other substituted compounds. The synthesized compounds were evaluated for their antibacterial, antifungal, and anticancer activities [].

    (2R)-N-[3-[2-[(3-methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205)

    • Compound Description: AZD4205 (21) is a potent and selective Janus Kinase 1 (JAK1) inhibitor with good preclinical pharmacokinetic properties. It has shown promising antitumor activity in preclinical non-small cell lung cancer (NSCLC) models, particularly when combined with the approved EGFR inhibitor osimertinib [].

Properties

Product Name

N-{[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-(3-pyridinyl)ethanamine

IUPAC Name

N-[[3-(3-fluorophenyl)-1-(4-methoxyphenyl)pyrazol-4-yl]methyl]-2-pyridin-3-ylethanamine

Molecular Formula

C24H23FN4O

Molecular Weight

402.5 g/mol

InChI

InChI=1S/C24H23FN4O/c1-30-23-9-7-22(8-10-23)29-17-20(16-27-13-11-18-4-3-12-26-15-18)24(28-29)19-5-2-6-21(25)14-19/h2-10,12,14-15,17,27H,11,13,16H2,1H3

InChI Key

DVSIUNFBZPWSSO-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)F)CNCCC4=CN=CC=C4

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)F)CNCCC4=CN=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.